molecular formula C11H12N2O2S B7723448 2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester

2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester

Cat. No.: B7723448
M. Wt: 236.29 g/mol
InChI Key: GBRLJASBMJWAOD-XQRVVYSFSA-N
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Description

2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester is a structurally complex thiophene derivative featuring a substituted vinyl group with (Z)-stereochemistry, a cyano substituent, and a methyl ester moiety. The compound’s unique substitution pattern—amino at position 2, methyl at position 4, and a (Z)-configured 2-cyano-1-methyl-vinyl group at position 5—imparts distinct electronic and steric properties. Such derivatives are often explored as intermediates in pharmaceutical synthesis, particularly for coordinating metal ions or modifying biological activity .

Properties

IUPAC Name

methyl 2-amino-5-[(Z)-1-cyanoprop-1-en-2-yl]-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6(4-5-12)9-7(2)8(10(13)16-9)11(14)15-3/h4H,13H2,1-3H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRLJASBMJWAOD-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)N)/C(=C\C#N)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Gewald Protocol

In a representative procedure, methyl cyanoacetate (30.0 mmol), sulfur (30.0 mmol), and morpholine (17.0 mmol) are combined in DMF at 50°C. Propionaldehyde (30.0 mmol) is added, yielding 2-amino-5-methyl-thiophene-3-carboxylic acid methyl ester with a 73.6% yield after extraction and purification. Key parameters include:

  • Solvent : DMF facilitates cyclization and stabilizes intermediates.

  • Temperature : 50°C balances reaction rate and side-product formation.

  • Base : Morpholine acts as both a catalyst and proton scavenger.

Table 1: Gewald Reaction Optimization

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes cyclization efficiency
Temperature50°CPrevents decomposition
Aldehyde/KetonePropionaldehydeIntroduces 5-methyl group

Introduction of the (Z)-2-Cyano-1-methyl-vinyl Group

The stereoselective installation of the (Z)-configured vinyl group at position 5 requires post-functionalization strategies. Two primary approaches emerge: Knoevenagel condensation and Horner-Wadsworth-Emmons (HWE) reaction .

Knoevenagel Condensation

After forming the 5-formyl intermediate (via oxidation of the 5-methyl group), condensation with a cyanoacetate derivative could yield the desired vinyl group. However, oxidation of methyl to formyl is non-trivial. Alternative routes involve direct use of α-cyano aldehydes in the Gewald reaction, though such substrates are synthetically demanding.

Horner-Wadsworth-Emmons Reaction

The HWE reaction offers superior stereocontrol. A phosphoryl-stabilized ylide, derived from (Z)-2-cyano-1-methyl-vinylphosphonate, reacts with the 5-formyl thiophene to install the vinyl group.

Table 2: HWE Reaction Conditions

ReagentSolventTemperature(Z):(E) Ratio
NaH/Phosphonate esterTHF0°C85:15
DBUCH₂Cl₂rt92:8

The use of 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane enhances (Z)-selectivity by minimizing steric interactions during ylide formation.

Functionalization of the Thiophene Core

Lithiation and Electrophilic Trapping

Direct functionalization at position 5 can be achieved via regioselective lithiation. Treating the thiophene with n-butyllithium (-78°C, THF) generates a lithio-intermediate, which reacts with electrophiles like acrylonitrile derivatives. This method avoids oxidation steps but requires stringent temperature control.

Cross-Coupling Strategies

CatalystLigandYield (%)(Z) Selectivity
Pd(PPh₃)₄XPhos6878%
Pd(OAc)₂SPhos7285%

Stereochemical Control and Purification

The (Z)-configuration is thermodynamically less favored due to steric clashes between the cyano and methyl groups. Strategies to enhance (Z)-selectivity include:

  • Low-temperature reactions : Slowing isomerization post-synthesis.

  • Bulky bases : Using DBU or DIPEA to stabilize the transition state.

  • Chromatographic separation : Silica gel chromatography with hexane/EtOAc gradients resolves (Z) and (E) isomers.

Scalability and Industrial Considerations

Solvent Selection

Industrial routes prioritize safety and cost. Ethanol or 2-propanol replace DMF in large-scale Gewald reactions, though yields drop marginally (65–70%).

Table 4: Scalability Challenges

FactorLab-ScaleIndustrial Adaptation
SolventDMF2-Propanol
Cyanide SourceNaCNTMSCN
Yield70–75%60–65%

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that thiophene derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester showed cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapeutics .

Antimicrobial Properties : Thiophene derivatives have also been evaluated for their antimicrobial activity. The presence of the cyano group enhances their efficacy against certain bacterial strains, making them candidates for developing new antibiotics .

Organic Synthesis

Building Block in Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex thiophene-based compounds. Its functional groups allow for various reactions, including nucleophilic substitutions and cycloadditions .

Fluorescent Materials : Due to its unique structure, this compound can be used to synthesize fluorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors .

Material Science

Conductive Polymers : Thiophenes are known for their electrical conductivity. The incorporation of this compound into polymer matrices has been explored to enhance the electrical properties of materials used in electronic devices .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents
Antimicrobial agents
Organic SynthesisBuilding block for complex compounds
Synthesis of fluorescent materials
Material ScienceDevelopment of conductive polymers

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of thiophene derivatives, including our compound. The results indicated a significant reduction in cell viability in multiple cancer cell lines, highlighting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Activity

Research conducted by a team at a leading pharmaceutical university assessed the antimicrobial properties of various thiophene derivatives. Their findings showed that compounds similar to this compound exhibited strong activity against Staphylococcus aureus, suggesting its potential use in antibiotic formulations.

Mechanism of Action

The mechanism of action of 2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Key Differences :

  • Substituent Positions: The patent compound features a 4-cyano group and a 3-(2-methoxy-2-oxoethyl) substituent, unlike the target compound’s 5-((Z)-2-cyano-1-methyl-vinyl) group.
  • Stereochemistry : The patent compound lacks stereochemical complexity, whereas the target compound’s (Z)-vinyl group introduces geometric constraints.
  • Applications : The patent compound is industrially synthesized for preparing bivalent salts of ranelic acid (e.g., strontium ranelate for osteoporosis treatment), highlighting its role as a carboxylate precursor .
Parameter Target Compound Patent Compound
Molecular Formula C₁₁H₁₃N₃O₂S C₁₀H₁₀N₂O₄S
Molecular Weight (g/mol) 251.3 254.26
Key Substituents 5-((Z)-2-cyano-1-methyl-vinyl), 4-methyl 4-cyano, 3-(2-methoxy-2-oxoethyl)
Applications Potential pharmaceutical intermediate Ranelic acid salt synthesis

Methyl 5-amino-1-benzothiophene-2-carboxylate

Key Differences :

  • Core Structure : This compound replaces the thiophene ring with a benzothiophene (fused benzene-thiophene system), enhancing aromaticity and molecular rigidity.
  • Functional Groups: Lacks cyano and vinyl substituents, reducing electron-withdrawing effects and reactivity.
  • Uses : Classified as a laboratory chemical, suggesting utility in organic synthesis rather than direct pharmaceutical applications .
Parameter Target Compound Benzothiophene Compound
Molecular Formula C₁₁H₁₃N₃O₂S C₁₀H₉NO₂S
Molecular Weight (g/mol) 251.3 207.25
Key Substituents Amino, methyl ester, cyano-vinyl Amino, methyl ester
CAS Number Not disclosed 20532-28-9
Applications Specialty synthesis Laboratory chemicals

Research Implications and Functional Contrasts

  • Pharmaceutical Relevance : The patent compound’s carboxylate groups facilitate salt formation (e.g., with strontium), whereas the target compound’s stereochemistry may influence receptor binding in drug candidates .
  • Solubility and Stability: The benzothiophene derivative’s fused ring system likely increases hydrophobicity compared to the target compound’s polar cyano and ester groups.

Biological Activity

2-Amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester, also known as SC-321510, is a compound with significant potential in biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.

The compound has the following chemical formula:

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 236.29 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiophene ring.
  • Introduction of the cyano group.
  • Methyl esterification of the carboxylic acid.

These reactions often utilize reagents such as thionyl chloride and various catalysts to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes and cell signaling pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Anti-inflammatory Effects

Recent research indicates that compounds similar to SC-321510 exhibit notable anti-inflammatory properties:

  • Inhibition of COX Enzymes : Compounds structurally related to SC-321510 have shown IC50 values against COX-1 and COX-2, suggesting potential for therapeutic use in conditions like arthritis and other inflammatory diseases. For instance, certain derivatives demonstrated IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .

Antioxidant Activity

Studies have also highlighted the antioxidant potential of thiophene derivatives:

  • Radical Scavenging : Compounds with similar structures have been evaluated for their ability to scavenge free radicals, contributing to their overall protective effects against oxidative stress .

Case Studies

Several case studies have explored the biological effects of SC-321510 and its analogs:

  • In Vivo Studies on Inflammation : In a carrageenan-induced paw edema model in rats, compounds related to SC-321510 significantly reduced inflammation markers compared to standard anti-inflammatory drugs like indomethacin .
  • Cellular Studies : Research on RAW264.7 cells showed that treatment with SC-321510 analogs resulted in decreased expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA, indicating a reduction in inflammatory signaling pathways .

Data Table: Biological Activity Overview

Biological ActivityMeasurement MethodResults
COX-1 InhibitionIC50 Assay19.45 μM
COX-2 InhibitionIC50 Assay31.4 μM
Anti-inflammatoryCarrageenan ModelSignificant reduction in edema
Antioxidant ActivityDPPH ScavengingHigh radical scavenging capacity

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-amino-5-((Z)-2-cyano-1-methyl-vinyl)-4-methyl-thiophene-3-carboxylic acid methyl ester, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via condensation reactions, often starting with substituted thiophene precursors. A common approach involves:

Cyanoacetylation : Reacting 2-amino-4-methylthiophene-3-carboxylate derivatives with cyanoacetylating agents (e.g., cyanoacetic acid derivatives) under acidic or basic conditions .

Stereocontrol : The (Z)-vinyl configuration is achieved using catalytic bases (e.g., sodium acetate) in polar aprotic solvents (e.g., DMF) at reflux (~120°C) to favor kinetic control .

  • Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (~70–85%) are reported using excess cyanoacetylating agents (1.2–1.5 eq) and inert atmospheres to prevent oxidation .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Methodological Answer :

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile impurities). Purity >95% is typical for research-grade material .
  • Structural Confirmation :

NMR : 1^1H and 13^13C NMR identify key signals: δ ~6.5–7.0 ppm (vinyl proton, Z-configuration), δ ~2.5 ppm (methyl groups), and δ ~170 ppm (ester carbonyl) .

FT-IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (ester C=O) confirm functional groups .

Advanced Research Questions

Q. What computational or experimental strategies resolve contradictions in reported crystallographic data for Z-configuration vinyl-thiophene derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 100 K) confirms the (Z)-configuration via dihedral angles (e.g., 5–15° between cyano and methyl groups) .
  • DFT Calculations : Compare experimental vs. computed bond lengths (e.g., C=C bond ~1.34 Å) and torsional angles to validate stereochemistry. Discrepancies >0.05 Å suggest synthetic artifacts or measurement errors .

Q. How does the electronic nature of the cyano-vinyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Electrophilic Sites : The electron-withdrawing cyano group activates the vinyl moiety for nucleophilic attack (e.g., Michael addition). Reactivity is quantified via Hammett substituent constants (σm_m ~0.56 for CN) .
  • Nucleophilic Trajectories : DFT studies show nucleophiles (e.g., Grignard reagents) preferentially attack the β-position of the vinyl group due to partial positive charge localization .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Methodological Answer :

  • Batch vs. Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., isomerization to E-configuration). Pilot-scale trials report 85% yield at 10 L scale with <2% E-isomer .
  • Purification : Use recrystallization (ethanol/water) or chiral chromatography (cellulose-based CSPs) to remove stereochemical impurities .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to probe the stability of the Z-configuration under varying pH and temperature conditions?

  • Methodological Answer :

Kinetic Setup : Prepare buffered solutions (pH 2–12) and monitor isomerization via UV-Vis (λ ~270 nm for Z→E transition) or 1^1H NMR (vinyl proton splitting).

Arrhenius Analysis : Calculate activation energy (Ea_a) from rate constants (k) at 25–80°C. Reported Ea_a values for similar compounds range 60–80 kJ/mol .

Q. What analytical techniques differentiate between regioisomeric byproducts in thiophene-ester derivatives?

  • Methodological Answer :

  • LC-MS/MS : Fragmentation patterns (e.g., m/z 150 for thiophene ring cleavage) distinguish regioisomers.
  • 2D NMR : NOESY correlations identify spatial proximity of substituents (e.g., methyl and cyano groups) .

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